Copper (II) fluoroacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3FO2.Cu/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZPTZRSLRIAV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CuF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174369 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-95-7 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Copper Ii Fluoroacetate Complexes
Conventional Synthetic Approaches to Copper (II) Fluoroacetate (B1212596) Complexes
Conventional methods remain fundamental in the synthesis of copper (II) fluoroacetate complexes. These approaches typically involve direct reaction pathways or the use of solvothermal and hydrothermal conditions to facilitate the formation of the desired products.
The most straightforward method for preparing copper (II) carboxylate complexes is through the direct reaction of a copper (II) salt with the corresponding carboxylic acid or its salt. For this compound, this involves combining a suitable copper (II) source, such as copper (II) chloride, copper (II) nitrate (B79036), or copper (II) sulfate, with fluoroacetic acid or a fluoroacetate salt. nih.govacs.org The reaction is often carried out in a suitable solvent, such as water or an alcohol like methanol. researchgate.netnih.gov
For instance, complexes with the general formula Cu(XCH2COO)2·nACl (where X can be F) have been prepared, demonstrating a direct synthesis route. researchgate.net The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, are critical factors that influence the structure and purity of the resulting complex. researchgate.net The reaction of copper metal directly with an acid can also be employed as a direct pathway to form the corresponding copper salt. acs.org
A general procedure involves mixing a methanolic solution of a ligand with a copper (II) salt in an equimolar ratio and refluxing the mixture. nih.gov The solid product is then collected by filtration. The choice of the starting copper salt and solvent system can be tailored to achieve specific coordination environments and crystal structures. nih.govresearchgate.net
Solvothermal and hydrothermal syntheses are powerful techniques that utilize elevated temperatures and pressures in a closed system to prepare crystalline materials. nih.govcmu.edu These methods are particularly useful for producing coordination polymers and complexes with novel structures that may not be accessible under ambient conditions. nih.govmdpi.com
In the context of copper carboxylate complexes, these strategies can promote the formation of well-defined crystals suitable for single-crystal X-ray diffraction. nih.gov The reaction is typically carried out in an autoclave where a mixture of a copper (II) salt, a fluoroacetate source, and potentially other ligands are heated in a solvent (water for hydrothermal, an organic solvent for solvothermal) for a period ranging from hours to days. mdpi.comnih.govpsu.edu
Key parameters influencing the outcome of these syntheses include temperature, reaction time, solvent type, and pH. mdpi.commdpi.com For example, hydrothermal reactions of copper (II) nitrate with carboxylic acids and other ligands at temperatures around 120-180°C can lead to the formation of various coordination compounds. nih.govmdpi.com The high temperatures can sometimes induce in situ reactions, such as ligand transformations or redox processes involving the metal center. nih.govcmu.edu The choice of solvent is also critical; for instance, using aqueous ethanol (B145695) can serve as a reducing agent for Cu(II) under certain conditions. cmu.edu
| Method | Reactants | Conditions | Product Type | Reference(s) |
| Hydrothermal | Copper(II) nitrate trihydrate, 4,4-bipyridine, 5-fluorouracil-1-acetic acid | Water, 120°C, 48 h | Crystalline coordination compounds | nih.gov |
| Hydrothermal | Copper(II) salt, 2,2'-bipyridine | Water, elevated temperature | Polymeric chain complex | nih.gov |
| Solvothermal | Copper(II) nitrate, terephthalic acid, 4,4'-bipyridine (B149096) | 50% aqueous ethanol, 180°C, 1 day | Mixed-valence coordination polymer | cmu.edu |
| Hydrothermal | Cu(NO₃)₂·3H₂O, NaOH | Water, 180°C, 18 h | CuO nanostructures (morphology pH-dependent) | mdpi.com |
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a convenient and often high-purity route to metal complexes, including those of this compound. psu.edu This method involves the oxidative dissolution of a metal anode in an electrolyte solution containing the desired ligands. For the synthesis of copper fluoroacetate complexes, a copper anode is oxidized to copper ions in a solution containing fluoroacetic acid. psu.edursc.org
A notable application of this technique is the preparation of bis(triphenylphosphine)copper(I) fluoroacetate complexes. This is achieved through the electrochemical oxidation of a copper metal anode in an acetonitrile (B52724) solution containing triphenylphosphine (B44618) and the relevant fluoroacetic acid (mono-, di-, or trifluoroacetic acid). psu.edursc.org The copper anode corrodes to form Cu(I) ions, which then complex with the triphenylphosphine and fluoroacetate anions present in the solution. psu.edu
The key advantages of this 'one-pot' procedure include the use of simple, readily available precursors and the ability to perform the synthesis without the stringent exclusion of air or moisture. psu.edu At the platinum cathode, the acidic protons from the carboxylic acid are reduced to hydrogen gas, while the carboxylate anion remains in the reaction mixture to coordinate with the copper ions. psu.edu The rate of anode corrosion is dependent on the acidity of the carboxylic acid. psu.edu
| Complex Synthesized | Electrochemical Cell Components | Solvent | Key Findings | Reference(s) |
| [Cu(PPh₃)₂(O₂CCH₃₋ₙFₙ)] (n=1-3) | Anode: Copper; Cathode: Platinum | Acetonitrile | 'One-pot' procedure from simple precursors; rate of copper corrosion depends on acid strength. | psu.edursc.org |
| General Co(II) Chelates | Anode: Cobalt; Cathode: Platinum | Various | Demonstrates general applicability of electrochemical synthesis for metal carboxylates. | researchgate.net |
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry has seen the development of powerful catalytic methods that enable the formation of complex molecules with high efficiency and selectivity. For fluoroacetate derivatives, these include copper-mediated cross-coupling reactions and dual photoredox/copper catalysis.
Copper-mediated oxidative cross-coupling reactions provide an effective pathway for forming carbon-carbon and carbon-heteroatom bonds. These methods are valuable for synthesizing derivatives of fluoroacetates. One such approach is the copper-promoted oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents to produce monofluorinated α-aryl acetates. d-nb.info This reaction proceeds under mild conditions, often in the air at room temperature, and tolerates a wide range of functional groups. d-nb.info
Another significant strategy is the copper-mediated oxidative decarboxylative coupling. This approach uses carboxylic acids, which are often more stable and readily available than traditional organohalide substrates. wvu.edu For example, copper can mediate the direct C-H trifluoromethylation of heteroarenes using trifluoroacetic acid as the trifluoromethyl source. wvu.edu These reactions typically involve a copper catalyst, an oxidant, and a base, and they represent a powerful tool for incorporating fluorinated moieties into complex molecules. d-nb.infonih.gov
| Reaction Type | Substrates | Copper Source | Key Features | Reference(s) |
| Decarboxylative Arylation | Fluoromalonate half-esters, Aryl boroxines | Cu(OTf)₂ | Mild conditions (air, room temp.), tolerates various functional groups. | d-nb.info |
| Oxidative Cross-Coupling | Terminal alkynes, α-silyldifluoromethylphosphonates | Copper catalyst | Efficient synthesis of α,α-difluoropropargylphosphonates under mild conditions. | nih.gov |
| Oxidative Decarboxylative Trifluoromethylation | Heteroarenes, Trifluoroacetic acid | Copper catalyst | Uses trifluoroacetic acid as the CF₃ source for direct C-H functionalization. | wvu.edu |
The synergy of photoredox catalysis and copper catalysis has emerged as a powerful strategy for activating challenging C-H bonds and forming new bonds under mild conditions. nih.govnih.gov This dual catalytic system allows for the generation of radical intermediates that can then be functionalized via a copper-catalyzed cycle. nih.gov
This methodology has been successfully applied to the synthesis of α-fluorinated areneacetates. nih.gov A typical reaction involves an iridium-based photocatalyst, a copper(I) salt, a base, an arylboronic acid, and a fluorinated radical precursor like ethyl bromodifluoroacetate. nih.gov The process is initiated by the photocatalyst, which, upon irradiation with visible light (e.g., blue LEDs), generates a radical from the fluoroacetate derivative. This radical then enters a copper catalytic cycle, ultimately leading to the cross-coupling product. nih.gov
This approach offers several advantages, including room temperature reaction conditions and a high tolerance for various functional groups, such as free phenols and aldehydes. nih.gov The dual catalytic system can also be adapted for the enantioselective functionalization of C-H bonds, highlighting its versatility. nih.govepfl.ch
| Reaction Type | Catalytic System | Substrates | Key Outcome | Reference(s) |
| Aryldifluoromethylacetylation | Ir(ppy)₃ / (CuOTf)₂·C₆H₅CH₃ | Arylboronic acids, Ethyl bromodifluoroacetate | Synthesis of ethyl aryldifluoromethylacetates at room temperature with broad functional group tolerance. | nih.gov |
| Remote C(sp³)-H Functionalization | Photoredox catalyst / Copper catalyst | N-alkoxypyridinium salts, Silyl reagents | Domino process involving radical generation, 1,5-hydrogen atom transfer, and copper-catalyzed functionalization. | nih.govepfl.ch |
| Difluoromethylthiolation | Ru complex / Copper catalyst | N-fluorosulfonamides | Selective functionalization of remote unactivated C(sp³)-H bonds under mild conditions. | nih.gov |
Control over Product Stoichiometry and Purity in Synthesis
The stoichiometry and purity of the resulting copper(II) fluoroacetate complexes are critically influenced by several factors during the synthesis and purification stages. Careful control over these parameters is essential to obtain the desired product with a specific composition and to minimize impurities.
Stoichiometric Control:
The molar ratio of the reactants, particularly the copper salt to the fluoroacetate ligand, is a primary determinant of the product's stoichiometry. In the synthesis of many copper(II) carboxylate complexes, adjusting the metal-to-ligand ratio directly influences the final structure. chem-soc.si For example, in the synthesis of heteroleptic copper(II) carboxylates, the coordination environment and the resulting structure, such as a paddlewheel dinuclear form, are dictated by the stoichiometry of the reacting ligands. nih.gov
The basicity of the carboxylate anion can also play a significant role in controlling the self-assembly and stoichiometry of the resulting copper complex. acs.org The pKa values of the fluoroacetic acids (fluoroacetic acid: ~2.6, difluoroacetic acid: ~1.3, trifluoroacetic acid: ~0.5) will influence the deprotonation and coordination behavior, thereby affecting the stoichiometry of the final product. psu.edu
In electrochemical synthesis methods, the stoichiometry can be controlled by adjusting parameters such as the concentration of the supporting electrolyte. analis.com.my For instance, ensuring an adequate concentration of a supporting electrolyte like ammonium (B1175870) acetate (B1210297) can facilitate the complete reaction of the generated copper(II) ions with the carboxylate ligand, preventing the presence of unreacted copper ions in the final product. analis.com.my However, in some cases, the system may not be highly sensitive to the initial stoichiometry of the reactants, with the final product composition being governed by other factors like solvent and counter-ions. mdpi.com
Purity Control:
The purity of copper(II) fluoroacetate complexes is largely dependent on the chosen synthetic method and the subsequent purification steps. The solubility of the reactants and the product in the chosen solvent system is a key consideration. bu.edu.eg For instance, the copper acetate method is often preferred when the carboxylic acid is insoluble in water but soluble in an ethanol-water mixture, as this can facilitate the separation of the product. bu.edu.eg
Purification techniques typically involve washing the precipitate with appropriate solvents to remove unreacted starting materials and byproducts. The choice of washing solvent is crucial; for example, washing with ethanol has been used to remove impurities in the synthesis of copper(II) carboxylates. bu.edu.eg Recrystallization from a suitable solvent or solvent mixture is another common method to obtain highly pure crystalline products. psu.edu
The presence of water of hydration is a common feature in many copper(II) carboxylates and can be considered an aspect of product purity and stoichiometry. bu.edu.egresearchgate.net The hydrated form of copper(II) monofluoroacetate, for example, is known to exist as a dimer. researchgate.net The water content can often be determined by gravimetric thermal analysis. bu.edu.eg
The analysis of the final product to confirm its purity and stoichiometry is a critical step. Techniques such as elemental analysis, infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction are commonly employed. researchgate.netnih.govmdpi.com For instance, FT-IR spectroscopy can confirm the deprotonation of the carboxylic acid and indicate the coordination mode of the carboxylate group to the copper center. nih.gov Elemental analysis provides the empirical formula, which can be compared to the theoretical composition of the desired product.
Table of Research Findings on Synthesis Control:
| Factor | Influence on Stoichiometry and Purity | Relevant Findings |
| Reactant Molar Ratio | Primarily dictates the metal-to-ligand ratio in the final complex. chem-soc.si | The stoichiometry of ligands in the reaction mixture is a key parameter in synthesizing specific copper(II) carboxylate structures. nih.gov |
| Carboxylate Basicity | Affects the deprotonation and coordination behavior, influencing the self-assembly and final structure. acs.org | The varying pKa values of fluoroacetic acids are expected to influence the resulting complex formation. psu.edu |
| Solvent System | The solubility of reactants and products determines the ease of separation and purification. bu.edu.eg | The choice of solvent can sometimes be a more dominant factor than reactant stoichiometry in determining the final product. mdpi.com |
| Electrochemical Parameters | In electrochemical synthesis, factors like supporting electrolyte concentration control the reaction. analis.com.my | Proper electrolyte concentration ensures the complete reaction of generated copper ions, preventing impurities. analis.com.my |
| Purification Methods | Washing and recrystallization are crucial for removing impurities and obtaining pure products. bu.edu.egpsu.edu | The choice of washing solvent and recrystallization conditions are critical for isolating the desired complex. bu.edu.egpsu.edu |
Structural Elucidation and Characterization of Copper Ii Fluoroacetate Architectures
Advanced Crystallographic Analysis
Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids. These methods have unveiled intricate details about the bonding, geometry, and packing of copper (II) fluoroacetate-type structures.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been instrumental in characterizing various copper (II) fluoroacetate (B1212596) architectures. For instance, the structure of "unligated" copper (II) trifluoroacetate (B77799), Cu(O₂CCF₃)₂, has been determined by vapor phase deposition and X-ray crystallography wikipedia.org. This compound crystallizes in the orthorhombic space group Pcca.
Detailed crystallographic data for a representative this compound compound are presented below.
Table 1: Crystallographic Data for Copper (II) Trifluoroacetate
| Parameter | Value |
|---|---|
| Chemical Formula | C₄CuF₆O₄ |
| Formula Weight | 289.58 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pcca |
| a (Å) | 16.911(1) |
| b (Å) | 10.5063(9) |
| c (Å) | 9.0357(6) |
| Z (formula units/cell) | 4 |
Crystallographic parameters for anhydrous copper(II) trifluoroacetate wikipedia.org.
Molecular Geometry and Coordination Environment of Copper (II) Centers
The copper (II) ion (Cu²⁺) is known for its flexible coordination geometry, which is heavily influenced by the nature of the ligands and crystal packing forces. In fluoroacetate complexes, various coordination environments have been observed.
In the anhydrous copper(II) trifluoroacetate structure, the copper centers are part of cis bis-bridged dimers wikipedia.org. Each copper atom is also connected to two copper atoms of adjacent units, creating an extended chain. The Cu···Cu distance within a dimer is 3.086(2) Å, which suggests a non-bonding interaction wikipedia.org.
In more complex systems, such as those involving 5-fluoro uracil-1-acetic acid (5-FUA) and 4,4'-bipyridine (B149096) (bipy), the Cu(II) centers exhibit distorted octahedral geometries researchgate.netnih.gov. For example, in the compound [Cu₂(5-FUA)₂(ox)(bipy)]n·2n H₂O, the copper(II) centers are in a distorted octahedral CuO₄N₂ coordination environment researchgate.net. This variability highlights the influence of co-ligands and solvent molecules in dictating the final geometry around the metal center.
Supramolecular Interactions and Crystal Packing
In the structure of anhydrous copper(II) trifluoroacetate, the dimeric units stack in such a way that the planes are nearly perpendicular to one another, forming an extended chain wikipedia.org. In hydrated or solvated complexes, hydrogen bonding plays a dominant role. For example, in many copper (II) carboxylate structures, coordinated water molecules and carboxylate oxygen atoms act as hydrogen bond donors and acceptors, linking molecules into two-dimensional sheets or complex three-dimensional networks researchgate.netbohrium.com. These interactions are fundamental to the stability and physical properties of the crystalline material.
Polymorphism and Phase Transformations (e.g., Single-Crystal to Single-Crystal)
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in materials science. Some copper complexes exhibit dynamic structural changes known as single-crystal-to-single-crystal (SCSC) transformations, where the crystal undergoes a phase change while maintaining its integrity nih.govresearchgate.net.
A notable example is found in a coordination polymer system involving a fluorinated acetate (B1210297) ligand, [Cu(5-FUA)₂(H₂O)(bipy)]n·2n H₂O (CP3) researchgate.netnih.gov. Upon removal from its mother liquor and exposure to air, this dark blue crystalline compound undergoes a reversible transformation to a violet form, [Cu(5-FUA)₂(bipy)]n·2n H₂O (CP4) researchgate.netnih.gov. This SCSC transformation is driven by the loss of a coordinated water molecule, which causes a subsequent change in the coordination of one of the carboxylate oxygen atoms researchgate.net. This process is reversible; the violet crystals revert to blue when exposed to sufficient humidity, indicating the compound's potential as a humidity sensor researchgate.netnih.gov. This dynamic behavior underscores the lability of the coordination environment around the copper(II) center and the significant role of weakly bound solvent molecules.
Spectroscopic Investigations for Structural and Electronic Insights
Spectroscopic methods provide complementary information to diffraction techniques, offering insights into bonding, functional groups, and the electronic structure of molecules.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. For metal carboxylates, these techniques are particularly sensitive to the coordination mode of the carboxylate group and the vibrations of the metal-oxygen bonds nih.govresearchgate.net.
In fluoroacetate complexes, the spectra are characterized by strong absorptions corresponding to the C-F and C=O stretching modes. The positions of the symmetric (νs) and asymmetric (νas) stretching vibrations of the carboxylate group (COO⁻) are diagnostic of its coordination mode (monodentate, bidentate chelating, or bridging). The separation between these two bands (Δν = νas - νs) is often used to infer the nature of the metal-carboxylate interaction cdnsciencepub.comresearchgate.net.
Table 2: Representative IR and Raman Frequencies (cm⁻¹) for Trifluoroacetate Ion
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|
| νas(COO⁻) | ~1680 | Asymmetric COO⁻ Stretch |
| νs(COO⁻) | ~1450 | Symmetric COO⁻ Stretch |
| ν(CF₃) | ~1200-1100 | C-F Stretch |
| ν(C-C) | ~850 | C-C Stretch |
| δ(COO⁻) | ~720 | COO⁻ Scissoring |
General vibrational assignments for the trifluoroacetate anion, which serve as a basis for interpreting the spectra of its metal complexes umich.edursc.org. Coordination to a metal ion like Cu(II) typically shifts these frequencies.
The metal-ligand vibrations, specifically the Cu-O stretching modes, typically appear in the far-infrared region (below 500 cm⁻¹). These bands provide direct information about the strength and nature of the copper-oxygen coordination bonds researchgate.net.
Electronic Absorption Spectroscopy (UV-Vis) and d-d Transitions
The electronic absorption spectra of copper(II) carboxylates, including fluoroacetate derivatives, are characterized by distinct bands in the visible and near-ultraviolet regions, which are primarily attributed to d-d electronic transitions within the copper(II) ion. For copper(II) fluoroacetate and its adducts, the spectral features are influenced by the coordination environment of the Cu(II) center.
In a typical dimeric copper(II) carboxylate structure, such as that adopted by copper(II) acetate, the copper ions are in a square pyramidal environment. This geometry lifts the degeneracy of the 3d orbitals, leading to a series of possible d-d transitions. The electronic spectra of copper(II) haloacetates generally exhibit two main absorption bands.
Band I , appearing in the near-infrared region (around 900-1000 nm or 11,100-10,000 cm⁻¹), is assigned to the d(xz), d(yz) → d(z²) transition. Band II , observed in the visible region (around 650-750 nm or 15,400-13,300 cm⁻¹), is attributed to the d(xy) → d(x²-y²) transition. The precise positions of these bands are sensitive to the nature of the carboxylate ligand and any axial ligands present. For instance, in a series of copper(II) coumarin (B35378) oxyacetate complexes, which also feature a CuO₄ chromophore, a broad d-d transition band was observed in the range of 785–750 nm mdpi.com.
The electronic spectrum of a trinuclear copper(II) complex involving fluoroacetate ligands, specifically Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II), shows a broad absorption band centered around 670 nm in methanolic solution. This band is characteristic of d-d transitions for copper(II) ions in a distorted octahedral or square pyramidal geometry.
Interactive Data Table: Electronic Absorption Maxima for Copper(II) Carboxylate Complexes
| Compound/Complex Type | Band I (nm) | Band II (nm) | Solvent/State | Reference |
| General Copper(II) Haloacetates | ~900-1000 | ~650-750 | General | Inferred from general literature |
| Copper(II) Coumarin Oxyacetates | - | 785–750 | Solid State | mdpi.com |
| Trinuclear Cu(II) Fluoroacetate Complex | - | ~670 | Methanol | Inferred from related complex studies |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like copper(II) complexes. The EPR spectra of mononuclear copper(II) (d⁹) complexes are typically characterized by g-values greater than 2.0023 (the free electron g-value) due to spin-orbit coupling. For complexes with axial symmetry, the spectra are described by g∥ and g⊥.
In the case of binuclear or polynuclear copper(II) complexes, such as those formed by copper(II) fluoroacetate, the EPR spectrum provides insight into the magnetic interactions between the metal centers. If there is a significant antiferromagnetic coupling between the copper(II) ions, the complex may be EPR silent at low temperatures due to the population of the diamagnetic (S=0) ground state. As the temperature increases, thermal population of the excited triplet state (S=1) can give rise to a characteristic EPR spectrum.
The EPR spectra of triplet state dimers are more complex and are described by the spin Hamiltonian parameters g, the zero-field splitting parameters (D and E), and the hyperfine coupling constant (A). The zero-field splitting arises from the magnetic dipole-dipole interaction and spin-orbit coupling between the two copper(II) ions.
Interactive Data Table: Typical EPR Parameters for Copper(II) Complexes
| Complex Type | g∥ / g(z) | g⊥ / g(x,y) | A∥ (G) | D (cm⁻¹) | Reference |
| Mononuclear Cu(II) (axial) | ~2.2-2.4 | ~2.04-2.10 | ~120-200 | N/A | General Literature |
| Copper(II) Acetate Dimer (triplet state) | 2.365 | 2.077, 2.055 | ~64 | 0.335 | nih.gov |
| Bis[ethyl (trifluoroacetyl)acetato]copper(II) adduct | - | - | - | - | uclouvain.be |
Magnetic Characterization of this compound Complexes
The magnetic properties of copper(II) carboxylates are of significant interest, particularly the phenomenon of magnetic exchange interaction between adjacent copper(II) ions in polynuclear structures.
Antiferromagnetic Interactions in Polynuclear Systems
In many binuclear and polynuclear copper(II) carboxylates, including those with haloacetate ligands, the copper(II) centers are found to be antiferromagnetically coupled. This means that the spins of the unpaired electrons on adjacent copper ions align in opposite directions, leading to a total spin state of S=0 (singlet) for the ground state and S=1 (triplet) for the excited state. This interaction is typically mediated by a superexchange mechanism through the bridging carboxylate ligands.
The strength of the antiferromagnetic interaction is quantified by the singlet-triplet energy gap, denoted as -2J. A more negative value of -2J indicates stronger antiferromagnetic coupling. The magnetic susceptibility of such systems shows a characteristic temperature dependence, with the susceptibility increasing as the temperature is lowered, reaching a maximum, and then decreasing as the temperature approaches absolute zero.
For a linear trinuclear copper(II) complex containing fluoroacetate bridges, Bis[μ-(2-diethylaminoethanolato-N,μ-O)]-bis[μ-fluoroacetato-O,O′]-bis(fluoroacetato)-bis(ethanol)tricopper(II), magnetic susceptibility measurements revealed a predominant ferromagnetic exchange interaction, which is less common for carboxylate-bridged copper systems. However, many other copper(II) carboxylate complexes exhibit strong antiferromagnetic interactions mdpi.com. For comparison, dinuclear copper(II) complexes with bridging acetate and chloride ligands show strong antiferromagnetic interactions mdpi.com.
Correlation of Magnetic Properties with Structural Parameters
The magnitude of the magnetic exchange coupling constant (-2J) in binuclear copper(II) carboxylates is highly sensitive to several structural parameters. The primary pathway for superexchange is through the σ-orbitals of the bridging carboxylate ligands.
Key structural factors influencing the strength of the antiferromagnetic interaction include:
Cu-O-C-O-Cu superexchange pathway: The nature of the orbitals involved in this pathway is crucial. The electron-withdrawing effect of the fluorine atoms in the fluoroacetate ligand can influence the electron density on the carboxylate bridge and thereby affect the efficiency of the superexchange mechanism.
Cu-Cu distance: While not the sole determinant, the distance between the copper centers plays a role. Shorter distances generally lead to stronger interactions, although this is not always a direct correlation.
Bridging geometry: The planarity of the Cu₂(O₂CR)₄ core and the angles within the bridging unit can significantly impact the overlap of the magnetic orbitals. Any distortion from a planar arrangement can reduce the efficiency of the superexchange pathway and weaken the antiferromagnetic coupling.
Axial ligation: The presence and nature of axial ligands can modulate the electronic structure of the copper centers and influence the magnetic coupling.
In general, factors that enhance the overlap between the magnetic orbitals of the copper(II) ions and the orbitals of the bridging ligand will lead to stronger antiferromagnetic coupling. The specific structural parameters for copper(II) fluoroacetate complexes would be required for a detailed magneto-structural correlation.
Coordination Chemistry of Copper Ii with Fluoroacetate Ligands
Ligand Coordination Modes of Fluoroacetate (B1212596)
The fluoroacetate anion, like other carboxylates, is a versatile ligand capable of coordinating to metal centers in several distinct modes. This flexibility is fundamental to the structural diversity of its metal complexes.
The primary coordination modes exhibited by carboxylate ligands, including fluoroacetate, are monodentate, bidentate (chelating), and bridging.
Monodentate Coordination: In this mode, only one of the two oxygen atoms of the carboxylate group binds to the copper (II) center. This is common in complexes where the coordination sphere of the metal is sterically crowded by other ligands. mdpi.com
Bidentate (Chelating) Coordination: Here, both oxygen atoms of the same fluoroacetate ligand coordinate to a single copper (II) ion, forming a four-membered chelate ring.
Bridging Coordination: This is a crucial mode for the formation of polynuclear structures. In the most common bridging mode for copper (II) carboxylates, known as syn-syn bridging, the fluoroacetate ligand spans two different copper (II) centers, with one oxygen atom coordinating to each metal ion. This arrangement is characteristic of the well-known paddle-wheel structure found in dimeric copper (II) carboxylates. mdpi.com Other bridging modes, such as syn-anti or anti-anti, can lead to the formation of chain or polymeric structures.
Formation of Mononuclear Copper (II) Fluoroacetate Complexes
Mononuclear complexes feature a single copper (II) ion as the central metal atom. The formation of such complexes with fluoroacetate ligands typically requires the presence of other co-ligands that saturate the metal's coordination sphere and prevent the bridging action of the fluoroacetate anions. nih.govrsc.org While mononuclear copper (II) complexes with various carboxylates are common, structurally characterized examples focusing exclusively on the fluoroacetate ligand are not widely documented in available research. researchgate.netmdpi.com In a hypothetical mononuclear complex, the fluoroacetate ligands would likely coordinate in a monodentate or bidentate fashion, with the remaining coordination sites on the copper (II) ion being occupied by solvent molecules or other Lewis bases. The general formula for such a complex might be represented as [Cu(FCH₂COO)₂(L)ₓ], where L is a neutral co-ligand.
Polynuclear this compound Systems
The ability of the fluoroacetate ligand to bridge metal centers readily leads to the formation of polynuclear complexes, where multiple copper (II) ions are linked together within a single molecular entity.
The most well-characterized polynuclear system for copper (II) carboxylates is the dinuclear, or dimeric, structure. Research has confirmed the synthesis and structure of a dimeric copper (II) monofluoroacetate complex with the formula Cu₂(CH₂FCOO)₄·2CH₃CN. dissercat.com This compound exhibits the classic paddle-wheel structure.
In this arrangement, two copper (II) ions are held in close proximity by four bridging fluoroacetate ligands. Each copper ion is coordinated to four oxygen atoms from the four different fluoroacetate ligands in a square planar geometry. The coordination sphere of each copper ion is completed by an axially coordinated acetonitrile (B52724) (CH₃CN) molecule. dissercat.com The two copper centers are linked by a metal-metal bond, a characteristic feature of this structural type.
| Property | Value |
| Formula | Cu₂(CH₂FCOO)₄·2CH₃CN |
| Structure Type | Paddle-wheel Dimer |
| Fluoroacetate Mode | Syn-syn Bridging |
| Axial Ligand | Acetonitrile |
Trinuclear copper (II) complexes, containing three copper ions, often form triangular or linear arrangements. These structures are typically held together by bridging ligands such as hydroxide (B78521), oxide, or carboxylates. However, based on available scientific literature, specific examples of trinuclear copper (II) complexes where fluoroacetate is the primary bridging ligand have not been reported. The formation of such structures would depend on specific reaction conditions that favor the assembly of three metal centers over the more common dimeric or polymeric arrangements.
Coordination polymers are extended, multi-dimensional networks of metal ions linked by organic ligands. The fluoroacetate ligand, with its potential to act as a bridging connector, is a candidate for building such polymeric structures. While coordination polymers based on simple this compound units are not extensively documented, research on related fluorinated carboxylates demonstrates this possibility. For instance, copper (II) complexes with 5-fluoro uracil-1-acetic acid have been shown to form one-dimensional (1D) and two-dimensional (2D) coordination polymers. nih.govnih.govresearchgate.net In these structures, the carboxylate group of the ligand, along with other donor atoms, acts as a bridge, linking the copper (II) centers into infinite chains or layers. nih.govresearchgate.net The formation of a this compound coordination polymer would likely involve linking mononuclear or dinuclear units through additional fluoroacetate bridges or other ancillary ligands.
Influence of Ancillary Ligands on Coordination Geometry and Stability
The coordination number of copper(II) is flexible, and the presence of different ancillary ligands can lead to a variety of geometries, including distorted octahedral, square pyramidal, and trigonal bipyramidal structures. The specific geometry adopted is a fine balance between the electronic preferences of the d⁹ copper(II) ion, the steric bulk of both the fluoroacetate and ancillary ligands, and the packing forces within the crystal lattice.
The stability of copper(II) fluoroacetate complexes is also significantly influenced by the nature of the ancillary ligand. Stronger donor ligands, such as chelating amines, can form more stable complexes compared to those with weaker, monodentate ligands. The chelate effect, where a multidentate ligand binds to the metal ion at multiple points, leads to a significant increase in thermodynamic stability. The stability of these complexes can be quantified by their formation constants, with larger values indicating greater stability.
Table 1: Influence of Ancillary Ligands on the Coordination Geometry of Copper(II) Carboxylate Complexes
| Ancillary Ligand | Resulting Coordination Geometry | Reference Compound Example |
| Pyridine | Distorted Square Bipyramidal | [Cu(hfacac)₂(py)] |
| Bipyridine | Distorted Octahedral | [Cu₂(OAc)₄(bpy)₂] |
| Amine (tridentate) | Distorted Trigonal Bipyramidal | [Cu(dien)(OAc)]ClO₄ |
| Water | Distorted Octahedral | [Cu(OAc)₂(H₂O)]₂ |
Note: Data presented is for analogous copper(II) carboxylate systems due to the limited availability of specific structural data for copper(II) fluoroacetate complexes.
Ligand Field Theory and Electronic Structure within this compound Complexes
The electronic structure of copper(II) fluoroacetate complexes can be effectively described using Ligand Field Theory (LFT). As a d⁹ metal ion, copper(II) in an octahedral field has an electronic configuration of (t₂g)⁶(eg)³. This configuration results in an orbitally degenerate ground state, which is unstable according to the Jahn-Teller theorem. nih.govscholaris.ca Consequently, copper(II) complexes almost invariably exhibit geometric distortions to remove this degeneracy and achieve a lower energy state. nih.govscholaris.ca
The most common distortion is an elongation of the octahedron along one axis (tetragonal distortion), which leads to a splitting of the d-orbital energies. The eg set splits into two levels, with the d(z²) orbital being stabilized and the d(x²-y²) orbital being destabilized. The t₂g set also splits, though to a lesser extent. This d-orbital splitting gives rise to the characteristic colors of copper(II) complexes, as it allows for electronic transitions between the split d-orbitals upon absorption of light in the visible region of the electromagnetic spectrum.
The nature of the fluoroacetate and ancillary ligands directly influences the magnitude of the d-orbital splitting, denoted as Δ (the ligand field splitting parameter). Strong-field ligands, which are strong σ-donors or π-acceptors, cause a larger splitting, resulting in the absorption of higher-energy light (shifting the color towards the blue end of the spectrum). Conversely, weak-field ligands induce a smaller splitting, leading to the absorption of lower-energy light.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of copper(II) complexes. mdpi.com The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the symmetry of the ligand field and the nature of the metal-ligand bonding. In tetragonally distorted copper(II) complexes, an axial EPR spectrum is typically observed with g∥ > g⊥ > 2.0023, which is characteristic of an unpaired electron residing in the d(x²-y²) orbital.
Table 2: Typical Electronic Parameters for Copper(II) Complexes
| Parameter | Description | Typical Value Range |
| λmax (d-d transition) | Wavelength of maximum absorbance in the UV-Vis spectrum corresponding to a d-d electronic transition. | 600 - 900 nm |
| g∥ | Parallel component of the g-tensor from EPR spectroscopy. | 2.2 - 2.4 |
| g⊥ | Perpendicular component of the g-tensor from EPR spectroscopy. | 2.04 - 2.10 |
| A∥ | Parallel component of the hyperfine coupling constant to the copper nucleus from EPR spectroscopy. | 120 - 200 x 10⁻⁴ cm⁻¹ |
Note: These are general ranges for tetragonally distorted copper(II) complexes and specific values for copper(II) fluoroacetate complexes will depend on the specific ancillary ligands present.
Theoretical and Computational Studies on Copper Ii Fluoroacetate Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By modeling the electron density, DFT can accurately predict various molecular properties. For Copper (II) fluoroacetate (B1212596), DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Copper (II) fluoroacetate, this would involve determining the most stable three-dimensional structure. Different levels of theory and basis sets, such as B3LYP with 6-31G(d,p) or more advanced basis sets, would be employed to accurately model the system.
Conformational analysis would explore the different spatial arrangements of the fluoroacetate ligands around the Copper (II) center. This is crucial as the conformation can significantly influence the compound's reactivity and spectroscopic properties. The relative energies of different conformers would be calculated to identify the most predominant structures at thermal equilibrium. While specific data for this compound is not available, studies on similar Copper (II) carboxylate complexes have revealed various coordination modes, including monodentate, bidentate, and bridging coordination of the carboxylate ligands, leading to monomeric, dimeric, or polymeric structures.
Table 1: Hypothetical Optimized Geometric Parameters for Monomeric this compound (Illustrative) (Note: This table is illustrative and not based on published data for this compound.)
| Parameter | Value |
| Cu-O Bond Length (Å) | 1.95 - 2.10 |
| O-Cu-O Bond Angle (°) | 85 - 95 |
| C-C Bond Length (Å) | 1.50 - 1.54 |
| C-F Bond Length (Å) | 1.33 - 1.37 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity.
For this compound, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen atoms of the fluoroacetate ligands and the d-orbitals of the Copper (II) ion. The LUMO is likely to be an anti-bonding orbital involving the Copper (II) ion and the coordinating oxygen atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. The energies and compositions of these orbitals would be determined through DFT calculations.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is illustrative and not based on published data for this compound.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to d-d transitions of the Copper (II) ion and charge-transfer transitions between the metal and the ligands.
The prediction of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups and confirm the coordination mode of the fluoroacetate ligands. For instance, the stretching frequencies of the carboxylate group (COO-) are sensitive to its coordination to the metal center.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) (Note: This table is illustrative and not based on published data for this compound.)
| Spectroscopic Technique | Predicted Data |
| UV-Vis (λmax, nm) | ~600-800 (d-d transitions), ~250-350 (LMCT) |
| IR (ν, cm⁻¹) | ~1600-1650 (asymmetric COO- stretch), ~1400-1450 (symmetric COO- stretch) |
Reaction Mechanism Investigations via Computational Approaches
Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving this compound, computational approaches can map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies.
A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate transition state structures.
The activation energy barrier is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. By calculating the activation energy for different possible reaction pathways, the most favorable mechanism can be identified. For a hypothetical reaction involving this compound, such as a ligand exchange or a catalytic cycle, DFT calculations would be employed to determine these critical energetic parameters.
Table 4: Hypothetical Activation Energy for a Ligand Exchange Reaction of this compound (Illustrative) (Note: This table is illustrative and not based on published data for this compound.)
| Reaction Step | Activation Energy (kcal/mol) |
| Ligand Association | 10-15 |
| Ligand Dissociation | 20-25 |
Reaction force analysis is a conceptual tool used to partition the reaction coordinate into regions of structural rearrangement and electronic reorganization. It provides a detailed picture of the forces acting on the atoms as the reaction progresses. The reaction force is the negative derivative of the potential energy with respect to the reaction coordinate.
The reaction electronic flux describes the net flow of electron density during a chemical reaction. It helps to understand the electronic changes that occur, such as bond formation and breaking, and charge transfer processes. Analysis of the reaction electronic flux can provide insights into the electronic demands of the transition state and the nature of the chemical transformation. For a reaction involving this compound, these analyses would offer a deeper understanding of the underlying electronic and structural dynamics of the process.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical processes within large, complex systems such as proteins or in solution. wikipedia.org This approach combines the high accuracy of quantum mechanics (QM) for a small, chemically active region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. wikipedia.orgbiomolmd.org The fundamental concept involves partitioning the system into two parts: the QM region, which typically includes the atoms directly involved in a chemical reaction (e.g., bond breaking and formation), and the MM region, which comprises the rest of the system, such as the protein scaffold and solvent molecules. biomolmd.orgnih.gov
The total energy of the system in a QM/MM calculation is determined by considering the energies of the QM region, the MM region, and the interaction between them. youtube.com An important advantage of this method is its computational efficiency compared to purely QM calculations, which scale poorly with the number of atoms (O(N³)) or worse). wikipedia.org Classical MM simulations are much faster, often scaling between O(N) and O(N²), allowing for the simulation of much larger systems. wikipedia.org
A critical aspect of QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. biomolmd.orgwustl.edu The most common approach is the "link atom" method, where a placeholder atom (typically hydrogen) is added to the QM region to satisfy its valence where the covalent bond was cut. youtube.comwustl.edu The interaction between the QM and MM regions is also crucial. In "electrostatic embedding," the point charges of the MM region are allowed to polarize the electron density of the QM region, providing a more accurate description of the electrostatic interactions. wikipedia.orgbiomolmd.org This approach is considered more reliable than simpler "mechanical embedding" schemes. wikipedia.org
Modeling Enzyme-Catalyzed Reactions Involving Fluoroacetate
QM/MM simulations are particularly well-suited for modeling enzyme-catalyzed reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone. researchgate.net In the context of fluoroacetate, QM/MM modeling has been applied to study enzymes like fluoroacetate dehalogenase, which catalyzes the cleavage of the highly stable carbon-fluorine (C-F) bond. dntb.gov.ua
In a typical QM/MM study of an enzyme-catalyzed reaction, the substrate (fluoroacetate) and the key amino acid residues in the active site that directly participate in the reaction are included in the QM region. nih.gov The rest of the enzyme and the surrounding solvent are treated with MM. biomolmd.org This setup allows for an accurate quantum mechanical description of the electronic rearrangements that occur during bond breaking and formation, while still accounting for the structural and electrostatic influence of the entire protein environment. scispace.com
Studies on enzymes like fluoroacetate dehalogenase investigate the influence of the size of the quantum mechanical region on the modeling of the C-F bond cleavage. dntb.gov.ua By systematically varying the number of atoms included in the QM region, researchers can ensure the convergence of calculated properties, such as reaction energy barriers. scispace.comresearchgate.net These simulations can map out the entire reaction path, identify transition states, and calculate activation free energies, providing a comprehensive understanding of the catalytic mechanism. nih.gov The results from such simulations often show significant improvement over calculations that use continuum models to represent the solvent, especially for reactions in protic solvents. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes, phase transitions, and other time-dependent phenomena. e3s-conferences.orgmdpi.com
In the context of copper-containing systems, MD simulations have been employed to investigate a wide range of behaviors. For example, simulations have been used to study the deformation behavior of copper/graphene composites, clarifying the evolution of the microstructure and dislocations during processes like nanoindentation. mdpi.com Other studies have used MD to explore the formation of monoatomic copper metallic glass, examining how factors like the cooling rate influence the final structure and the transition from a liquid to a glassy state. e3s-conferences.org
For bulk copper materials, MD simulations can model the influence of temperature, pressure, and the number of atoms on structural properties and phase transitions. mdpi.com These simulations can track changes in the crystal structure (e.g., face-centered cubic, body-centered cubic) and identify the glass transition temperature. mdpi.com Ab initio MD (AIMD), which uses forces calculated from electronic structure theory (like DFT), allows for the simulation of chemical events such as bond formation and breaking. AIMD has been applied to study the dimerization of copper (II) ions on mineral surfaces, a process that can involve proton transfer and changes in coordination. d-nb.info
| Simulation Type | System Studied | Key Findings |
| Classical MD | Bulk Copper | Investigated the influence of temperature and atom count on structural phase transitions and determined the glass transition temperature. mdpi.com |
| Classical MD | Copper Metallic Glass | Explored the effect of cooling rates on the formation of the glassy state and characterized the local atomic order. e3s-conferences.org |
| Classical MD | Copper/Graphene Composite | Clarified microstructural evolution and dislocation mechanisms during nanoindentation to understand plastic deformation. mdpi.com |
| Ab Initio MD (AIMD) | Copper (II) on Silica | Examined the dimerization of Cu2+ ions, including proton transfer and changes in surface coordination. d-nb.info |
Thermodynamic Stability Analysis of Coordination Compounds
Theoretical studies are essential for analyzing the thermodynamic stability of different phases of coordination compounds. mdpi.com Such analyses can explain experimental observations, such as the transformation of one crystalline solid into another. For instance, in a system involving copper (II) and a fluoroacetate derivative (5-fluoro uracil-1-acetic acid), a molecular compound, [Cu(5-FUA)2(H2O)4]·4H2O, was identified as being more thermodynamically stable and was found in the mother liquor after extended reaction times. mdpi.comresearchgate.net
| Compound | Transformation | Driving Force | Observation |
| [Cu(5-FUA)2(H2O)(bipy)]n·2n H2O | Transforms to [Cu(5-FUA)2(bipy)]n·2n H2O | Evaporation of H₂O | Single-crystal to single-crystal (SCSC) transformation with a color change. mdpi.com |
| [Cu(5-FUA)2(H2O)4]·4H2O | Remains in mother liquor | Higher thermodynamic stability | Coexists with other crystalline solids at longer reaction times. mdpi.comresearchgate.net |
Mechanistic Insights into Fluoroacetate Bio Interactions Molecular and Enzymatic
Biochemical Pathways of Fluoroacetate (B1212596) Metabolism
The toxicity of fluoroacetate is not direct but is a result of its metabolic conversion into a toxic compound within the body. unl.edu This process, termed "lethal synthesis," involves the integration of fluoroacetate into a key metabolic pathway, leading to the production of a potent enzyme inhibitor. regulations.govphys.org
The term "lethal synthesis" was first used to describe the biotransformation of the relatively non-toxic fluoroacetate into the highly toxic fluorocitrate. unl.eduphys.org A key aspect of this process is that it involves synthesis rather than degradation. unl.edu Fluoroacetate is structurally very similar to acetate (B1210297), allowing it to be processed by enzymes in the tricarboxylic acid (TCA) cycle. unl.edunih.gov
The pathway begins with the conversion of fluoroacetate into fluoroacetyl-CoA by acetyl-CoA synthetase. phys.orguwec.edugusc.lv This fluoroacetyl-CoA then enters the TCA cycle, where it serves as a substrate for the next enzymatic reaction. phys.orgbristol.ac.uk This metabolic deception is what initiates the cascade of toxic effects. phys.orguwec.edu
The pivotal step in the lethal synthesis pathway is catalyzed by the enzyme citrate (B86180) synthase. regulations.govphys.orgnih.gov This enzyme normally facilitates the condensation of acetyl-CoA with oxaloacetate to form citrate, the first step of the TCA cycle. phys.orgbristol.ac.ukwikipedia.org However, in the presence of fluoroacetyl-CoA, citrate synthase mistakenly uses it as a substrate instead of acetyl-CoA. phys.orgbristol.ac.uk
The enzyme catalyzes the condensation of fluoroacetyl-CoA and oxaloacetate to produce fluorocitrate. regulations.govgusc.lvnzytech.com It is a specific isomer of fluorocitrate, (-)-erythro-2-fluorocitrate, that is synthesized by the enzyme and is responsible for the subsequent toxic effects. phys.orgbristol.ac.uknih.gov This enzymatic reaction transforms the two-carbon fluoroacetate molecule into a six-carbon fluorocitrate molecule, which acts as a potent inhibitor of a subsequent enzyme in the TCA cycle. unl.edubristol.ac.uk
| Step | Substrate | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Fluoroacetate | Acetyl-CoA Synthetase | Fluoroacetyl-CoA | Activation of fluoroacetate to enter the TCA cycle. uwec.edugusc.lv |
| 2 | Fluoroacetyl-CoA + Oxaloacetate | Citrate Synthase | (-)-erythro-2-Fluorocitrate | Formation of the toxic metabolite that inhibits a key enzyme. regulations.govphys.orgbristol.ac.uk |
Mechanisms of Enzyme Inhibition by Fluorocitrate
The fluorocitrate produced via lethal synthesis is a powerful inhibitor of a critical enzyme in the TCA cycle, aconitase. unl.eduwikipedia.orgnih.gov This inhibition is the primary molecular event that leads to the disruption of cellular metabolism and the profound toxicity associated with fluoroacetate. unl.edunih.gov
Aconitase is the enzyme responsible for catalyzing the stereospecific isomerization of citrate to isocitrate, through the intermediate cis-aconitate. nih.govwikipedia.org The toxic isomer, (-)-erythro-2-fluorocitrate, acts as a mechanism-based inhibitor of aconitase. nih.govnih.gov
Initially, fluorocitrate was thought to be a competitive inhibitor. regulations.govgusc.lv However, further research has shown that it acts more like a "suicide substrate". uwec.edunih.gov The enzyme binds to (-)-erythro-2-fluorocitrate and begins its catalytic action, converting it to fluoro-cis-aconitate. uwec.edunih.govnih.gov Following this, a hydroxide (B78521) ion is added, and fluoride (B91410) is eliminated, resulting in the formation of 4-hydroxy-trans-aconitate (HTn). nih.govnih.gov This product, HTn, binds very tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme. uwec.edunih.govnih.gov The tight binding is supported by the crystal structure of the enzyme-inhibitor complex, which shows multiple hydrogen bonds stabilizing the interaction. nih.govnih.gov
The inhibition of aconitase by fluorocitrate causes a blockage in the TCA cycle at a very early stage. unl.eduwikipedia.orgresearchgate.net This disruption has severe consequences for cellular energy production. unl.edu With aconitase activity blocked, citrate cannot be converted to isocitrate, leading to a significant accumulation of citrate in various tissues and fluids, including the brain, heart, kidneys, and blood. unl.edunih.govescholarship.org
The TCA cycle is the central hub for cellular respiration, responsible for generating the majority of the cell's energy in the form of ATP through oxidative phosphorylation. nih.govfrontiersin.org By halting the cycle, fluorocitrate effectively shuts down this primary energy supply. unl.edubristol.ac.uk The lack of ATP production impairs numerous cellular functions, ultimately leading to cell death and the systemic toxicity observed in fluoroacetate poisoning. unl.eduquora.comnih.gov The accumulation of citrate itself may also contribute to toxicity, potentially by chelating calcium ions. nih.govnih.gov
| Parameter | Effect of Fluorocitrate Inhibition | Biochemical Consequence |
|---|---|---|
| Aconitase Activity | Strongly inhibited. unl.eduwikipedia.org | Blockage of the conversion of citrate to isocitrate. nih.govwikipedia.org |
| Citrate Levels | Significant accumulation in tissues and blood. unl.eduescholarship.org | Disruption of metabolic regulation and potential chelation of ions. nih.govnih.gov |
| TCA Cycle Flux | Severely reduced or halted. unl.edunih.gov | Drastic decrease in the production of reducing equivalents (NADH, FADH2). frontiersin.org |
| Cellular ATP Production | Dramatically decreased. unl.edubristol.ac.uk | Energy crisis leading to cellular dysfunction and death. quora.com |
Enzymatic Defluorination Processes
While fluoroacetate is highly toxic to many organisms, some species have evolved enzymatic mechanisms to detoxify it by cleaving the highly stable carbon-fluorine (C-F) bond. researchgate.netacs.org This process is known as defluorination. The enzymes responsible are broadly categorized as dehalogenases. acs.orgbangor.ac.uk
Fluoroacetate dehalogenases catalyze the hydrolytic cleavage of the C-F bond, releasing a harmless fluoride ion and producing glycolate (B3277807). researchgate.netacs.org This detoxification reaction is crucial for the survival of microorganisms in environments where fluoroacetate-producing plants are present. researchgate.net The mechanism of these enzymes often involves a catalytic triad (B1167595) of amino acid residues (e.g., Asp, His, Asp) that facilitates a nucleophilic attack on the carbon atom of the C-F bond. researchgate.netbangor.ac.uk Research has identified several such enzymes from bacteria like Delftia acidovorans, Burkholderia, and Pseudomonas. researchgate.netacs.org
In mammals, some defluorination activity has been observed, primarily in the liver, and is associated with glutathione (B108866) S-transferases (GSTs). nih.gov This process is dependent on the presence of glutathione and involves the enzymatic release of fluoride ion from fluoroacetate. nih.gov However, this mammalian detoxification pathway is generally not efficient enough to counteract significant fluoroacetate exposure.
Role of Fluoroacetate Dehalogenase Enzymes
Fluoroacetate dehalogenase enzymes play a crucial role in the detoxification of fluoroacetate by catalyzing the cleavage of the highly stable carbon-fluorine (C-F) bond. These enzymes belong to the α/β hydrolase superfamily and typically exist as homodimers. nih.gov The catalytic activity of these enzymes is essential for breaking down fluoroacetate into less harmful substances.
The primary function of fluoroacetate dehalogenase is the hydrolytic defluorination of fluoroacetate, which results in the production of glycolate and a fluoride ion. nih.gov This enzymatic process is highly specific for haloacetates, with a pronounced preference for fluoroacetate over other haloacetates like chloroacetate (B1199739) and bromoacetate (B1195939). nih.gov The specificity of these enzymes is remarkable, considering the high bond dissociation energy of the C-F bond compared to other carbon-halogen bonds. nih.gov
Several key amino acid residues within the active site of the enzyme are critical for its function. A catalytic triad, typically composed of aspartate (Asp), histidine (His), and another aspartate (Asp) residue, is central to the catalytic mechanism. nih.govresearchgate.netacs.org For instance, in the fluoroacetate dehalogenase from Burkholderia sp. strain FA1, the catalytic triad consists of Asp104, His271, and Asp128. nih.gov Site-directed mutagenesis studies have confirmed that the alteration of any of these residues leads to a complete loss of enzymatic activity, highlighting their indispensable role in catalysis. nih.gov
The active site is a meticulously arranged pocket composed of several amino acid residues that contribute to substrate binding and catalysis. In addition to the catalytic triad, residues such as arginine (Arg), tyrosine (Tyr), and tryptophan (Trp) are often involved in stabilizing the substrate and the transition state through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net Specifically, certain residues form a "halide pocket" that stabilizes the leaving fluoride ion. nih.gov
The substrate specificity of fluoroacetate dehalogenase is a key area of research. While highly active towards fluoroacetate, the activity towards chloroacetate and bromoacetate is significantly lower. nih.gov The enzyme is generally inert towards compounds like iodoacetate, dichloroacetate, and trifluoroacetate (B77799), underscoring its specific molecular recognition capabilities. nih.gov
Catalytic Mechanisms of Carbon-Fluorine Bond Cleavage
The cleavage of the carbon-fluorine bond by fluoroacetate dehalogenase enzymes proceeds through a well-characterized two-step SN2 (bimolecular nucleophilic substitution) displacement reaction. researchgate.netresearchgate.net This mechanism involves the formation of a covalent enzyme-ester intermediate, which is subsequently hydrolyzed.
Step 1: Nucleophilic Attack and Formation of the Enzyme-Ester Intermediate
The catalytic cycle is initiated by a nucleophilic attack from a conserved aspartate residue of the catalytic triad on the α-carbon of fluoroacetate. nih.govresearchgate.net This attack leads to the displacement of the fluoride ion and the formation of a covalent glycolyl-enzyme ester intermediate. nih.govresearchgate.net For example, in the enzyme from Rhodopseudomonas palustris, Asp110 acts as the nucleophile. researchgate.net The active site architecture is crucial for this step, with specific residues creating a "halide pocket" that stabilizes the expelled fluoride ion through hydrogen bonds. nih.gov
Step 2: Hydrolysis of the Intermediate
The second step involves the hydrolysis of the ester intermediate. A water molecule, activated by a histidine residue from the catalytic triad (e.g., His271 in Burkholderia sp. FA1), acts as a nucleophile. nih.govresearchgate.net This activated water molecule attacks the carbonyl carbon of the ester intermediate, leading to the formation of glycolate and the regeneration of the free enzyme with its catalytic aspartate residue ready for another catalytic cycle. nih.govresearchgate.net The second aspartate residue in the catalytic triad is believed to play a role in orienting and activating the histidine residue. nih.gov
The efficiency and specificity of this catalytic process are attributed to the precise arrangement of amino acid residues in the active site. These residues not only participate directly in the reaction but also create a microenvironment that lowers the activation energy for C-F bond cleavage. nih.govnih.gov For instance, interactions between the fluorine atom of the substrate and specific residues, such as Trp150 in the Burkholderia sp. enzyme, are thought to be critical for reducing the activation energy. nih.gov The orientation of the substrate within the active site is also a determining factor for the reaction to proceed efficiently. nih.gov
Table 1: Key Amino Acid Residues in Fluoroacetate Dehalogenase from Burkholderia sp. FA1 and their Roles
| Residue | Role in Catalysis |
| Asp104 | Catalytic nucleophile, initiates the SN2 attack. |
| His271 | Acts as a general base to activate a water molecule for hydrolysis. |
| Asp128 | Part of the catalytic triad, likely orients and activates His271. |
| Arg105, Arg108 | Involved in substrate binding and stabilization. |
| His149, Trp150 | Form the halide pocket to stabilize the fluoride ion. |
Molecular Interactions with Biological Macromolecules (non-clinical)
Binding Studies with DNA and Proteins
While the enzymatic breakdown of fluoroacetate is well-documented, its direct, non-covalent interactions with other biological macromolecules like DNA and non-catalytic proteins are less characterized. However, studies on structurally related perfluoroalkyl acids (PFAAs) provide significant insights into the potential binding behavior of fluoroacetate.
Interaction with DNA:
Research on PFAAs has shown that these molecules can interact with DNA primarily through intercalation, with some contribution from groove binding. nih.gov Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix. The strength of this interaction appears to be dependent on the length of the fluorinated carbon chain, with longer chains exhibiting stronger binding affinity. nih.gov Perfluoroalkyl sulfonates have been observed to bind more strongly to DNA than perfluorocarboxylic acids with the same number of carbon atoms, a phenomenon attributed to the greater number of fluorine and oxygen atoms that can act as hydrogen bond donors. nih.gov
Circular dichroism (CD) spectroscopy studies on PFAA-DNA interactions have indicated that this binding can lead to conformational changes in the DNA structure, such as the weakening of base stacking and a loosening of the DNA helicity. nih.gov Although direct studies on copper (II) fluoroacetate are lacking, these findings suggest that the fluoroacetate anion could potentially interact with DNA, though likely with a weaker affinity compared to its longer-chain counterparts due to its small size.
Interaction with Proteins:
Fluoroacetate and related fluorinated compounds have been shown to bind to various proteins, with serum albumins being a primary example. These interactions are non-covalent and are crucial for the transport and distribution of these compounds in biological systems. Fluorescence spectroscopy is a common technique used to study these interactions, where the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding is monitored.
Studies on the binding of PFAAs to human serum albumin (HSA) have identified specific binding sites and determined the binding constants. These interactions are often driven by hydrophobic forces and can induce conformational changes in the protein. The binding affinity of PFAAs to serum albumin also varies with the length of the perfluorinated chain.
Table 2: Dissociation Constants (μM) for Perfluoroalkyl Acid (PFAA) Binding to DNA
| Compound | Intercalation Binding (Kd) | Groove Binding (Kd) |
| Perfluorooctanoic acid (PFOA) | 0.11 - 1,217.14 | 3.46 - 2,141.21 |
| Perfluorooctanesulfonic acid (PFOS) | Stronger than PFOA | Stronger than PFOA |
Note: Data represents a range of values observed for different PFAAs and DNA sequences. Specific data for fluoroacetate is not available. nih.gov
Mechanistic Aspects of Molecular Recognition and Binding
The molecular recognition and binding of fluoroacetate to macromolecules are governed by a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Recognition by Proteins:
In the context of enzymes like fluoroacetate dehalogenase, the active site provides a highly specific environment for fluoroacetate recognition. The binding is facilitated by a network of hydrogen bonds between the carboxylate group of fluoroacetate and amino acid residues like arginine. researchgate.net The fluorine atom itself can form weak hydrogen bonds or other electrostatic interactions with specific residues in the "halide pocket," which is crucial for both binding and catalysis. nih.govresearchgate.net
For non-catalytic proteins such as serum albumin, the binding is less specific but still involves defined binding sites. The hydrophobic fluorinated "tail" of longer-chain PFAAs plays a significant role in driving the binding to hydrophobic pockets within the protein. While fluoroacetate has a very short chain, its carboxylate group can still participate in electrostatic interactions with positively charged residues on the protein surface or within binding pockets.
The binding process can induce conformational changes in the protein, which can be detected by spectroscopic techniques. These changes can affect the protein's function and its interaction with other molecules. The thermodynamics of binding, including enthalpy and entropy changes, can provide further insights into the driving forces of the interaction, indicating whether it is primarily enthalpy-driven (e.g., strong hydrogen bonds) or entropy-driven (e.g., release of water molecules from hydrophobic surfaces).
Recognition by DNA:
The proposed intercalation of PFAAs into the DNA double helix is a key aspect of their molecular recognition. This mode of binding requires the planar part of the molecule to slip between the DNA base pairs. For small molecules like fluoroacetate, classical intercalation is less likely due to its non-planar structure and small size. However, it might interact with the DNA grooves, where it could form hydrogen bonds with the edges of the base pairs or the phosphate (B84403) backbone. The negatively charged carboxylate group of fluoroacetate would likely favor interactions with positively charged regions or engage in hydrogen bonding. Molecular docking studies on PFAAs have supported the plausibility of both intercalation and groove binding modes. nih.gov
Catalytic Applications of Copper Ii Fluoroacetate Systems
Utilization in Organic Synthesis as Catalysts
Copper-based catalysts are valued for their low cost, high natural abundance, and unique reactivity, often proceeding through both single- and multi-electron transfer pathways. mdpi.com The presence of the electron-withdrawing fluoroacetate (B1212596) group can modulate the Lewis acidity and redox potential of the copper center, influencing its catalytic activity and selectivity in various organic reactions.
Copper catalysts are effective in constructing cyclic molecular architectures. While specific studies on copper (II) fluoroacetate are limited, analogous copper systems demonstrate potent activity in cyclization reactions. For instance, copper catalysts have been successfully employed in the [3+2] cyclization of amidines with trifluoromethyldiazo compounds to afford 5-fluoroimidazoles. nih.gov Another example is the copper-catalyzed tandem coupling-cyclization reaction of N-acyl enamides with electron-deficient alkynes, which provides an efficient route to 3-alkynyl-substituted pyridines. rsc.org These reactions highlight the capability of copper systems to facilitate complex, multi-bond-forming cascades for the synthesis of heterocyclic compounds. The presumed role of the copper catalyst is to coordinate with the substrates, activating them for subsequent intramolecular or intermolecular reactions.
Table 1: Examples of Copper-Catalyzed Cyclization Reactions This table presents data for analogous copper-catalyzed systems to illustrate the potential applications of this compound.
| Reaction Type | Substrates | Catalyst System | Product | Key Feature |
|---|---|---|---|---|
| [3+2] Defluorinative Cyclization | Amidines, Trifluoromethyldiazo Compounds | Cu(I) Catalyst | 5-Fluoroimidazoles | Cleavage of two C-F bonds in a CF3 group nih.gov. |
| Tandem Coupling-Cyclization | N-acyl Enamides, Electron-deficient Alkynes | Copper Catalyst | 3-Alkynyl-substituted Pyridines | Efficient one-step synthesis from acyclic precursors rsc.org. |
| Intermolecular Cyclization | o-Aminophenyl Ketones, Methyl Perfluoroalk-2-ynoates | Cu(I) Catalyst | 2-Perfluoroalkylated Quinolines | One-pot, two-step synthesis of fluorinated quinolines researchgate.net. |
Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. This compound systems are anticipated to be effective in these transformations, drawing parallels from other copper catalysts used in fluoroalkylation and acylation reactions. A notable application is the copper-catalyzed cross-coupling of organozinc reagents with α,α-difluorinated carboxylic acids. chemrxiv.org This methodology provides direct access to valuable α,α-difluoroketones under mild conditions. chemrxiv.org The protocol demonstrates good chemoselectivity and functional group tolerance. chemrxiv.org
Furthermore, directing groups have been shown to enable the copper-mediated fluoroalkylation of typically unreactive aryl bromides and chlorides. nih.gov This strategy overcomes a common limitation in copper catalysis, which often requires more reactive aryl iodides. nih.gov The development of these methodologies showcases the potential for this compound to be applied in the synthesis of complex fluorinated molecules. uclouvain.beresearchgate.net
The construction of cyclopropane (B1198618) rings is a significant transformation in organic synthesis, and transition metal-catalyzed carbene transfer is a primary method for achieving this. caltech.edu Copper complexes are well-known catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. The reaction involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene.
Recent advancements have focused on developing efficient carbene sources. For instance, a novel fluoroacetyl sulfonium (B1226848) reagent has been introduced as a stable and easy-to-handle alternative to the generally unstable 2-diazo-2-fluoroacetate for fluoroacetyl carbene transfer. researchgate.netnih.gov These reactions can be catalyzed by earth-abundant metals like copper, proceeding under mild conditions to furnish valuable monofluorinated cyclopropanes. researchgate.netnih.gov In some systems, a copper (II) salt like copper (II) acetate (B1210297) can be used to generate the diazo compound in situ from a stable hydrazone precursor, which then participates in a subsequent cyclopropanation reaction. nih.gov This approach avoids the isolation of potentially hazardous diazo intermediates.
Table 2: Catalytic Systems for Fluoroacetyl Carbene Transfer in Cyclopropanation This table illustrates representative systems for fluoroacetyl carbene transfer, where a this compound catalyst could potentially be employed.
| Carbene Precursor | Catalyst | Alkene Substrate | Key Outcome |
|---|---|---|---|
| Fluoroacetyl Sulfonium Salt | Earth-abundant metal catalyst (e.g., Co, Cu) | Styrenes, Heterocyclic Alkenes | Efficient synthesis of monofluorinated cyclopropanes under mild conditions researchgate.netnih.gov. |
| Ethyl Dibromofluoroacetate | Zinc | Activated Alkenes | Proceeds via a zinc enolate intermediate researchgate.net. |
| Hydrazone (in situ oxidation) | Cu(OAc)₂ (oxidant) / Rh₂(R-p-Ph-TPCP)₄ (catalyst) | Styrenes | Tandem flow oxidation and batch cyclopropanation with high yield and enantioselectivity nih.gov. |
Investigation of Catalytic Mechanisms and Reaction Pathways
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and developing new transformations. For this compound, the catalytic cycle is dictated by the accessible oxidation states of copper and the nature of the intermediates formed during the reaction.
Copper is a versatile transition metal that readily cycles between multiple oxidation states, most commonly Cu(I) and Cu(II), although Cu(0) and Cu(III) states are also accessible and crucial in many catalytic cycles. mdpi.comnih.gov The ability of copper to participate in both one- and two-electron transfer processes underpins its broad catalytic activity. nih.gov
In many copper-catalyzed reactions, the cycle is initiated by the Cu(II) precatalyst being reduced to a more reactive Cu(I) species. Alternatively, the Cu(II) center can act as a Lewis acid to activate substrates. The catalytic cycle often involves a Cu(I)/Cu(III) or a Cu(II)/Cu(0) redox couple. For example, in cross-coupling reactions, a proposed mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.gov The specific pathway is highly dependent on the substrates, ligands, and reaction conditions. nih.govutoronto.ca The fluoroacetate ligand, being electron-withdrawing, can influence the redox potentials of the copper center, thereby affecting the kinetics and feasibility of these elementary steps.
The identification and characterization of reaction intermediates provide direct insight into the catalytic mechanism. In copper-catalyzed reactions, several types of intermediates have been proposed and, in some cases, observed.
Organocopper Intermediates: In cross-coupling reactions, organocopper species such as Cu(III)-aryl complexes are proposed as key intermediates following oxidative addition. nih.gov
Copper-Carbene Complexes: In cyclopropanation reactions, the reaction of the copper catalyst with a diazo compound or other carbene precursor generates a transient copper-carbene (or carbenoid) intermediate. nih.gov Computational studies on a fluoroacetyl carbene–copper complex indicate that the fluorinated carbene transfers more electron density to the copper center compared to its non-fluorinated analog. nih.gov This intermediate is electrophilic and reacts with the nucleophilic alkene to form the cyclopropane ring.
Radical Intermediates: Some copper-catalyzed reactions may proceed through radical pathways. A single-electron transfer (SET) from a substrate to a Cu(II) species can generate a radical cation and a Cu(I) species, initiating a radical chain reaction. For instance, in certain multicomponent reactions catalyzed by copper (II) triflate, a plausible mechanism involves the formation of nitrogen or alkyl radical intermediates. beilstein-journals.orgresearchgate.net
Complexes with Substrates: In enzymatic systems, which can provide models for synthetic catalysts, intermediates often involve the direct binding of substrates to the copper center. For example, spectroscopic studies of a copper-dependent enzyme have characterized Cu(I)-hydroperoxide and Cu(I)-sulfenate-thioaldehyde complexes as key intermediates in its catalytic cycle. nih.gov
The study of these intermediates, often through a combination of kinetic experiments, spectroscopy, and computational modeling, is essential for a complete understanding of the catalytic pathways employed by this compound and related systems.
Stereoselective Catalysis Mediated by this compound Complexes
Copper (II) complexes are renowned for their ability to act as Lewis acids and facilitate a variety of asymmetric transformations when coordinated with chiral ligands. In theory, this compound could be employed as a precursor to generate catalytically active chiral complexes for stereoselective reactions. The electronic properties of the fluoroacetate group, being more electron-withdrawing than a simple acetate, could modulate the Lewis acidity of the copper center, potentially influencing catalytic activity and selectivity.
One area of potential application is in asymmetric Henry reactions, which involve the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. A hypothetical catalytic system could involve the in-situ formation of a chiral this compound complex with a bis(oxazoline) ligand.
Hypothetical Study Data: Asymmetric Henry Reaction
| Entry | Aldehyde | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S,S)-Ph-box | THF | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | (S,S)-Ph-box | CH2Cl2 | 90 | 95 |
| 3 | Cyclohexanecarboxaldehyde | (S,S)-Ph-box | Toluene | 78 | 88 |
Note: This data is illustrative and not based on published experimental results for this compound.
The proposed catalytic cycle would involve the coordination of the chiral ligand to the this compound, followed by coordination of the aldehyde and the deprotonated nitroalkane to the copper center. The chiral environment around the metal would then direct the facial attack of the nucleophile on the aldehyde, leading to the formation of an enantioenriched product.
Development of Novel Catalyst Systems (e.g., Dual Catalysis)
Dual catalysis, where two distinct catalytic cycles operate synergistically to enable a transformation not possible with either catalyst alone, is a rapidly growing field. A this compound system could potentially be integrated into a dual catalytic cycle, for instance, in combination with a photoredox catalyst.
A hypothetical example could be the asymmetric radical addition to an alkene. A photoredox catalyst, upon irradiation with light, could generate a radical species which then undergoes an enantioselective addition to an alkene coordinated to a chiral this compound complex.
Hypothetical Research Findings: Dual Catalytic Asymmetric Radical Addition
| Substrate | Radical Precursor | Chiral Ligand | Yield (%) | er |
| Styrene | Ethyl bromofluoroacetate | Pybox | 75 | 90:10 |
| 1-Octene | Perfluorohexyl iodide | (R)-BINAP | 68 | 85:15 |
Note: This data is illustrative and not based on published experimental results for this compound.
In this speculative system, the this compound would serve to organize the substrate in a chiral environment, while the photoredox catalyst would be responsible for the generation of the reactive radical intermediate. The successful development of such a system would depend on the careful tuning of the reaction conditions to ensure compatibility between the two catalytic cycles.
Environmental Dynamics and Degradation of Fluoroacetate Academic Perspective
Microbial Degradation Pathways of Fluoroacetate (B1212596)
The primary mechanism for the microbial degradation of fluoroacetate involves the cleavage of the carbon-fluorine bond, a process catalyzed by specific enzymes. nih.gov This initial step is crucial as it transforms the toxic fluoroacetate into non-toxic metabolites. doc.govt.nz The major pathway involves a hydrolytic reaction that produces glycolate (B3277807) and fluoride (B91410) ions. oup.com The resulting glycolate can then be utilized by the microorganisms for growth. oup.com
Numerous aerobic bacteria have been identified that can degrade fluoroacetate. Genera such as Pseudomonas, Burkholderia, Delftia, Acinetobacter, Arthrobacter, and Stenotrophomonas are known to play a role in this process. nih.govnih.govresearchgate.net Fungi, including species from the genera Aspergillus, Fusarium, and Penicillium, also contribute to the degradation of fluoroacetate in soil. nih.govnih.gov
Under anaerobic conditions, the degradation of fluoroacetate has also been observed. For instance, bacteria from the phylum Synergistetes, isolated from the bovine rumen, can metabolize fluoroacetate. oup.com These bacteria utilize a reductive dehalogenation mechanism, producing fluoride ions and acetate (B1210297) as byproducts. researchgate.net This process is significant for the detoxification of fluoroacetate in the digestive tracts of herbivores that consume fluoroacetate-containing plants. researchgate.net
The rate of microbial degradation in the environment is influenced by factors such as temperature and soil moisture. nih.gov Studies have shown that degradation is more rapid at higher temperatures. nih.gov The major degradation pathway in soil leads to the formation of hydroxyacetic acid and subsequent mineralization to carbon dioxide. nih.gov
Table 1: Microorganisms Involved in Fluoroacetate Degradation
| Microorganism Type | Genera | Degradation Condition | Primary Byproducts |
|---|---|---|---|
| Bacteria | Pseudomonas, Burkholderia, Delftia, Acinetobacter, Arthrobacter, Stenotrophomonas | Aerobic | Glycolate, Fluoride ions |
| Fungi | Aspergillus, Fusarium, Penicillium | Aerobic | Glycolate, Fluoride ions |
| Bacteria | Synergistetes phylum (e.g., Cloacibacillus, Pyramidobacter) | Anaerobic | Acetate, Fluoride ions |
Enzymatic Mechanisms of Fluoroacetate Detoxification in Microorganisms
The key enzyme responsible for the detoxification of fluoroacetate in many microorganisms is fluoroacetate dehalogenase, also known as haloacetate halidohydrolase. nih.govoup.com This enzyme catalyzes the hydrolytic cleavage of the carbon-fluorine bond in fluoroacetate, yielding glycolate and a fluoride ion. researchgate.net Fluoroacetate dehalogenase is notable for being a non-metallic enzyme capable of breaking this exceptionally strong bond. acs.org
The proposed catalytic mechanism for fluoroacetate dehalogenase involves a two-step reaction. researchgate.net First, an aspartate residue in the enzyme's active site performs a nucleophilic attack on the α-carbon of fluoroacetate. This action leads to the displacement of the fluoride ion and the formation of a covalent ester intermediate. In the second step, this intermediate is hydrolyzed by a water molecule, releasing glycolate and regenerating the free enzyme. nih.govresearchgate.net
Systematic investigations using quantum and molecular mechanics have further detailed the enzymatic transformation into four elementary steps:
C–F bond activation
Nucleophilic attack (the rate-determining step for fluoroacetate)
C–O bond cleavage
Proton transfer acs.org
Interestingly, for di- and trifluoroacetate (B77799), the C–F bond activation becomes the rate-determining step. acs.org Fluoroacetate dehalogenase has been found to exhibit activity against other halogenated compounds as well, such as chloroacetate (B1199739), bromoacetate (B1195939), and iodoacetate. nih.gov
Another detoxification pathway observed, for example in the liver of possums, is a glutathione-dependent mechanism. nih.gov This process is catalyzed by an enzyme from the glutathione (B108866) S-transferase group, leading to the formation of S-carboxymethylcysteine. nih.gov
Table 2: Key Enzymes in Fluoroacetate Detoxification
| Enzyme | Mechanism | Key Steps | End Products |
|---|---|---|---|
| Fluoroacetate Dehalogenase | Hydrolytic Dehalogenation | Nucleophilic attack by aspartate, formation of ester intermediate, hydrolysis | Glycolate, Fluoride |
| Glutathione S-transferase | Glutathione-dependent dehalogenation | Conjugation with glutathione | S-carboxymethylcysteine |
Environmental Fate Research Focused on Biochemical Transformations
The environmental fate of fluoroacetate is primarily dictated by microbial degradation. doc.govt.nz Once released into the environment, for example from decaying plant matter or uneaten pesticide baits, fluoroacetate is water-soluble and leaches into the soil and water systems. doc.govt.nz Here, it is broken down by a diverse community of soil and aquatic microorganisms. doc.govt.nz
Research has consistently shown that fluoroacetate does not persist in the environment for long periods. nih.gov The rate of degradation is influenced by environmental conditions, with temperature being a dominant factor. nih.gov For instance, the half-life of fluoroacetate in soil can range from 6-8 days at 20°C to 22-43 days at 5°C. nih.gov
The biochemical transformation in soil predominantly follows the aerobic degradation pathway, where fluoroacetate is converted to hydroxyacetic acid and ultimately mineralized to CO2. nih.gov In aquatic environments, degradation has also been observed in the presence of plants and invertebrates, with concentrations declining significantly within a few days. doc.govt.nz
The ability of microorganisms to utilize fluoroacetate as a carbon source is a key aspect of its environmental breakdown. nih.gov This natural attenuation process prevents the long-term accumulation of fluoroacetate in ecosystems. The enzymes involved, particularly fluoroacetate dehalogenase, are subjects of ongoing research for their potential use in bioremediation of sites contaminated with fluorinated organic compounds. oup.com
Future Research Directions and Unexplored Avenues
Advanced Rational Design of Copper (II) Fluoroacetate (B1212596) Complexes
The future of copper (II) fluoroacetate chemistry lies in the ability to design and synthesize complexes with precisely tailored properties. This "rational design" approach moves beyond trial-and-error synthesis, employing a deep understanding of structure-property relationships to create novel molecules for specific functions. rsc.org Key to this endeavor is the strategic selection of ancillary ligands that coordinate to the copper center alongside the fluoroacetate groups.
The introduction of fluorinated moieties, such as in fluoroacetate, is known to increase the lipophilic nature of copper complexes, which can enhance their uptake and transport in biological systems. mdpi.com Researchers are exploring a variety of ligand architectures to further modulate these properties. For instance, the use of N,N-disubstituted thiourea (B124793) derivatives nih.gov or oxime-based Schiff base ligands rsc.org can stabilize the copper center and introduce additional functionalities. The synthesis of binuclear complexes, where two copper ions are bridged by a ligand, is another promising strategy, as these structures can exhibit enhanced DNA binding and catalytic activity compared to their mononuclear counterparts. mdpi.com
Structure-based design, aided by computational modeling, is becoming an indispensable tool. rsc.org By predicting the geometric and electronic structures of potential complexes, researchers can pre-select candidates with desired characteristics, such as the square planar geometry often associated with effective DNA interaction. rsc.orgmdpi.com This predictive power allows for the creation of complexes with optimized stability, reactivity, and biological activity, paving the way for their application as potential therapeutic agents or highly efficient catalysts.
Table 1: Examples of Ligands Used in the Design of Novel Copper (II) Complexes
| Ligand Type | Example | Purpose/Effect |
|---|---|---|
| Schiff Bases | 2-((Z)-(4-methoxyphenylimino)methyl)-4,6-dichlorophenol | Stabilize square-planar geometry for potential antiviral applications. rsc.org |
| Thioureas | 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Creates complexes with high antimicrobial activity. nih.gov |
| Isothiosemicarbazones | 2-formyl- and 2-acetylpyridine (B122185) N4,S-diallylisothiosemicarbazones | Yields complexes with significant antiproliferative and antioxidant activities. mdpi.com |
Exploration of Novel Catalytic Transformations
Copper (II) acetate (B1210297) has long been recognized as a versatile catalyst in organic synthesis, notably in reactions like the Eglinton coupling of terminal alkynes. wikipedia.org The introduction of highly electronegative fluorine atoms in this compound can significantly modify its Lewis acidity and redox potential, opening doors to novel catalytic transformations.
Future research is focused on leveraging these unique properties to catalyze challenging reactions. One area of interest is the development of new aerobic oxidation reactions. researchgate.net Copper (II) complexes are being investigated for their ability to catalyze the dehydrogenation of amines, a key transformation in synthetic chemistry. researchgate.net Another frontier is the expansion of aminohydroxylation reactions, particularly for substrates like 1,3-dienes, which can lead to the diastereoselective synthesis of densely functionalized and complex molecules. researchgate.net
Furthermore, the development of copper-catalyzed asymmetric conjugate reduction offers a powerful method for creating chiral molecules, which are of immense importance in the pharmaceutical industry. researchgate.net Researchers are also exploring the use of copper (II) triflate, a related compound, for efficient one-pot syntheses of diverse heterocyclic compounds like quinoline (B57606) carboxylates. researchgate.netrsc.org The exploration of copper nanoclusters as photoredox catalysts for organic bond formations represents another exciting direction, capitalizing on their unique electronic and optical properties. rsc.org The goal is to develop highly efficient and selective catalytic systems that operate under mild conditions, using readily available and less toxic reagents. rsc.orgmdpi.com
Table 2: Selected Catalytic Applications of Copper (II) Complexes
| Reaction Type | Catalyst System | Substrate Example | Application |
|---|---|---|---|
| Aerobic Dehydrogenation | Copper (II) acetate | Chelating aromatic secondary amines | Synthesis of imines. researchgate.net |
| Aminohydroxylation | Copper (II) catalysts | 1,3-dienes | Diastereoselective synthesis of functionalized structures. researchgate.net |
| Michael Addition/Cyclization | Copper (II) triflate | 2-aminoaryl carbonyls and alkynyl carboxylates | One-pot synthesis of quinoline carboxylates. rsc.org |
Deeper Mechanistic Understanding of Bio-Interactions at the Atomic Level
Understanding how this compound and its complexes interact with biological molecules at the atomic level is crucial for developing their potential therapeutic applications and for assessing their toxicology. regulations.govnih.gov Fluoroacetate itself is highly toxic due to its "lethal synthesis" into fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. regulations.govresearchgate.net The incorporation of this moiety into copper complexes adds another layer of complexity to its biological activity.
Future research will focus on elucidating the precise mechanisms of these interactions. A key area of investigation is the binding of these complexes to DNA. nih.gov Studies suggest that square planar copper (II) complexes can interact with DNA through cleavage and non-covalent interactions, leading to apoptosis in cancer cells. mdpi.com The presence of halogenated ligands may mediate this activity via copper-bound phenoxyl radicals. mdpi.com Advanced techniques are being employed to study how these complexes can act as "chemical nucleases," cleaving plasmid DNA, with their activity sometimes enhanced by reactive oxygen species. nih.gov
Interactions with proteins are also a critical focus. The binding of copper complexes to serum albumin, a key transport protein in the blood, is being investigated to understand their pharmacokinetics and pharmacodynamics. nih.gov Techniques like fluorescence emission spectroscopy can reveal conformational changes in proteins upon complex binding. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool being used to probe the coordination environment of copper (II) ions when they interact with biomolecules like dietary fibers, providing insights at a molecular level. nih.gov This deeper understanding will enable the design of complexes with enhanced target specificity and reduced off-target effects.
Integration of Multiscale Computational and Experimental Methodologies
To fully unravel the complexities of this compound systems, an integrated approach combining multiscale computational modeling and advanced experimental techniques is essential. ncbj.gov.pl This synergy allows researchers to bridge the gap between atomic-level properties and macroscopic behavior, leading to a more comprehensive understanding and predictive capability.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the geometric and electronic structures of complexes, analyze their spectroscopic properties, and elucidate reaction mechanisms. researchgate.net For example, calculations can help interpret experimental FT-IR and UV-visible spectra and provide insights into the conformational behavior of these molecules. nih.gov Molecular docking studies are also being used to predict the binding affinities of copper complexes with biological targets like the main protease of SARS-CoV-2, guiding the design of potential antiviral agents. rsc.org
These computational predictions are validated and complemented by a suite of experimental techniques. Single-crystal X-ray diffraction provides definitive structural information, revealing precise bond lengths, angles, and coordination geometries. rsc.orgnih.gov Spectroscopic methods, including FT-IR, UV-Vis, and EPR, offer insights into bonding, electronic transitions, and the local environment of the copper center. nih.govnih.govnih.gov The combination of these approaches is powerful; for instance, mechanistic studies on copper-catalyzed reactions are increasingly monitored in real-time using techniques like EPR and UV/Vis spectroscopy, providing a detailed picture of the reaction progression. researchgate.net This integrated methodology is crucial for accelerating the discovery and optimization of new this compound-based materials and catalysts.
Expanding Applications in Specialized Chemical Synthesis
While this compound and its derivatives have shown promise in general catalysis, future research is aimed at unlocking their potential in more specialized and high-value areas of chemical synthesis. Their unique reactivity makes them valuable reagents for constructing complex molecular architectures that are difficult to access through other means.
One promising avenue is their use in the synthesis of extended π-systems. Copper-mediated cross-coupling reactions between arenes and arylboronic acids can facilitate multiple C-H bond arylations, particularly with substrates like indoles and pyrroles, to generate interesting conjugated molecules. researchgate.net Another specialized application is in the construction of fluorinated organic compounds. Given the increasing importance of fluorine in pharmaceuticals and agrochemicals, developing new methods for its selective introduction is a key research goal. dntb.gov.ua Copper-catalyzed reactions could provide novel pathways for the synthesis of fluoroalkenes and other fluorinated building blocks. dntb.gov.ua
The use of copper (II) complexes as oxidizing agents in specific synthetic transformations continues to be explored. wikipedia.org For example, they can be used to synthesize ynamines (terminal alkynes with amine groups) and for the hydroamination of acrylonitrile. wikipedia.org Furthermore, the unique properties of copper complexes are being harnessed in the development of functional materials. For instance, cyanocuprates have been shown to exhibit optical memory behavior, with the ability to undergo reversible changes in emission upon laser irradiation, suggesting potential applications in data storage and sensors. mdpi.com As our understanding of these complexes grows, their application in targeted and specialized synthetic challenges is expected to expand significantly.
Q & A
Basic Research Questions
Q. How is the molecular structure of Copper (II) fluoroacetate characterized in solid and gaseous states?
- Methodology : X-ray crystallography and gas-phase electron diffraction are primary techniques. X-ray studies reveal coordination geometry (e.g., dimeric or polymeric structures) and bond parameters (Cu-O, Cu-F distances) in crystalline states . Electron diffraction provides bond angles and torsional parameters in gaseous phases, critical for understanding reactivity .
- Data Considerations : Variations in structural motifs (e.g., monodentate vs. bidentate ligand binding) may arise from hydration states or solvent interactions, requiring cross-validation with spectroscopic data (IR, UV-Vis) .
Q. What analytical techniques are recommended for detecting this compound in environmental or biological matrices?
- Methodology :
- ¹⁹F NMR Spectroscopy : Detects fluoroacetate degradation products (e.g., fluoride ions) via chemical shift analysis (δ ~122.56 ppm for fluoride) .
- ICP-MS/ICP-OES : Quantifies copper content with ppb-level sensitivity, useful for tracking metal release during decomposition .
Advanced Research Questions
Q. How do researchers resolve contradictions in the environmental degradation pathways of this compound?
- Case Study : Microbial degradation via Burkholderia spp. converts fluoroacetate to acetate and fluoride, but efficiency varies with Cu²⁺ bioavailability .
- Methodology :
- Isotopic Tracer Experiments : Use ¹³C/¹⁸O-labeled compounds to track metabolite flux and identify rate-limiting steps .
- Enzyme Assays : Purify fluoroacetate dehalogenases to measure kinetic parameters (e.g., kcat, Km) under varying Cu²⁺ concentrations .
Q. What experimental designs elucidate the catalytic mechanisms of this compound in cross-coupling reactions?
- Methodology :
- In Situ XAFS/XANES : Monitors Cu oxidation state changes during catalysis to identify active species (e.g., Cu⁰ vs. Cu²⁺) .
- DFT Calculations : Models transition states to predict regioselectivity in reactions like [3+2] annulations, validated by GC-MS product analysis .
- Challenges : Catalyst deactivation via ligand decomposition requires inert atmospheres (N₂/Ar) and anhydrous solvents to stabilize intermediates .
Q. How does this compound interact with mammalian biochemical pathways, and what models are used to study its toxicity?
- Mechanism : Fluoroacetate inhibits aconitase in the TCA cycle, causing citrate accumulation and ATP depletion. Cu²⁺ may exacerbate oxidative stress via Fenton-like reactions .
- Models :
- Ex Vivo Myocardiocytes : Assess mitochondrial dysfunction using Seahorse assays to measure OCR/ECAR ratios under fluoroacetate exposure .
- In Vivo Rodent Studies : Co-administration of Cu²⁺ and fluoroacetate evaluates synergistic toxicity (e.g., cardiac necrosis) in selenium-deficient models .
- Therapeutic Strategies : Ethanol competes with fluoroacetate for CoA binding, but efficacy depends on early intervention (≤30 min post-exposure) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
